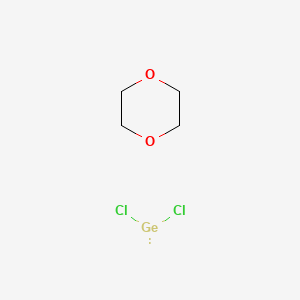

Dichlorure de germanium(II) dioxane

Vue d'ensemble

Description

Germanium(II) chloride dioxane complex (1:1) is a coordination compound of germanium(II) and dioxane. This complex is used for a variety of scientific research applications, including as a catalyst, a reagent, and a ligand. It is a versatile compound with a wide range of potential applications.

Applications De Recherche Scientifique

Voici une analyse complète des applications de recherche scientifique du complexe de chlorure de germanium(II) dioxane, en mettant l'accent sur des applications uniques dans différents domaines :

Nanotechnologie : Synthèse de nanoparticules d'oxyde de germanium

Le composé est utilisé comme précurseur pour synthétiser des nanoparticules d'oxyde de germanium, qui ont des applications potentielles dans l'électronique, l'optique et d'autres domaines en raison de leurs propriétés uniques .

Fabrication de couches minces : Précurseur de dépôt en phase vapeur à couches atomiques

Il sert de précurseur à la préparation de complexes de germylène hétérocycliques utilisés dans le dépôt en phase vapeur à couches atomiques pour fabriquer des couches minces de germanium, essentielles pour la technologie des semi-conducteurs .

Transformations organiques : Réducteur

Le complexe de chlorure de germanium(II) dioxane agit comme un réducteur dans diverses transformations organiques, facilitant le processus de réduction en synthèse organique .

Électrochimie : Conductivité et électrolyse

En tant que source de germanium cristalline soluble dans l'eau compatible avec les chlorures, elle peut conduire l'électricité lorsqu'elle est fondue ou dissoute dans l'eau et peut être décomposée par électrolyse en gaz chlore et en métal .

Synthèse de composés en amas : Formation d'oligomères

Le composé réagit avec KFeCp(CO)2 pour former des oligomères avec des liaisons Ge-Ge, ce qui donne accès à des composés en amas polyédriques à partir de matières premières facilement accessibles .

Optoélectronique : Nanocristaux de germanium

Il est utilisé dans la synthèse à l'état solide de nanocristaux de germanium (Ge NC) par disproportionation thermique, qui sont utilisés dans des applications optoélectroniques telles que les photodétecteurs et les diodes électroluminescentes .

Propriétés

InChI |

InChI=1S/C4H8O2.Cl2Ge/c1-2-6-4-3-5-1;1-3-2/h1-4H2; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMJLNHIEKAQSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCO1.Cl[Ge]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2GeO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70446118 | |

| Record name | Germanium(II) chloride dioxane complex (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28595-67-7 | |

| Record name | Germanium(II) chloride dioxane complex (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Germanium, dichloro(1,4-dioxane-κO1,κO4)-, (T-4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

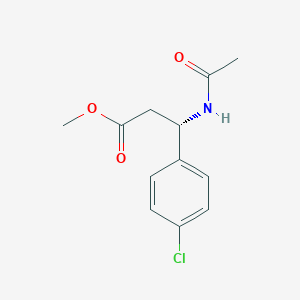

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

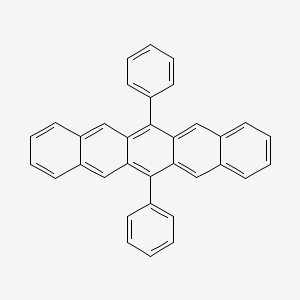

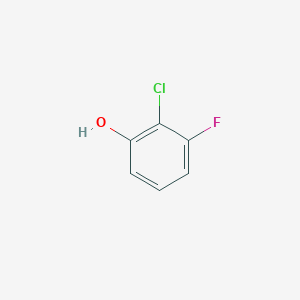

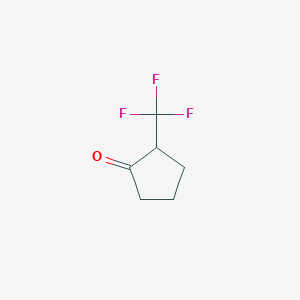

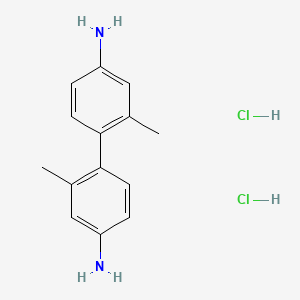

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of GeCl2·dioxane?

A1: The molecular formula of GeCl2·dioxane is C4H8Cl2GeO2, and its molecular weight is 239.64 g/mol.

Q2: Is there spectroscopic data available for GeCl2·dioxane?

A2: While specific spectroscopic data wasn't detailed in the provided abstracts, GeCl2·dioxane and its derivatives are routinely characterized using multinuclear NMR spectroscopy (1H, 13C, 19F, 29Si, 119Sn), IR spectroscopy, and mass spectrometry. [, , , , , , , , , , ]

Q3: What are the typical reaction pathways of GeCl2·dioxane?

A3: GeCl2·dioxane is frequently used in salt metathesis reactions with lithium, potassium, or Grignard reagents to install germanium into various molecular frameworks. [, , , , , , , , , , ] It also undergoes insertion reactions into metal-halogen or metal-nitrogen bonds. [, ]

Q4: Can you give examples of Ge(II) compounds synthesized using GeCl2·dioxane?

A4: A wide variety of Ge(II) compounds have been prepared from GeCl2·dioxane including:

- Germylenes: These divalent germanium compounds are often stabilized by bulky ligands like β-diketiminates, N-heterocyclic carbenes, and phosphines. [, , , , , , , , , , , , , , ]

- Germanium(II) halides: These serve as precursors to other Ge(II) species. [, , ]

- Germanium(II) amides and amidinates: These compounds exhibit diverse reactivity. [, , , , ]

Q5: What types of heterocyclic compounds incorporating germanium have been made with GeCl2·dioxane?

A5: Researchers have used GeCl2·dioxane to create:* Germanium-containing cyclophanes [, ]* Digermacyclobutanes and digermabicyclohexanes []* Diazagermacyclopentanes []

Q6: Can GeCl2·dioxane be used in atomic layer deposition?

A6: Yes, GeCl2·dioxane has been successfully used as a precursor for the atomic layer deposition of Ge-Sb films, which are relevant for phase-change memory applications. []

Q7: Does GeCl2·dioxane exhibit catalytic activity?

A7: GeCl2·dioxane, in combination with AgBF4, acts as a catalyst for the activation of glycosyl fluorides in glycosylation reactions. [] It is also reported to mediate a reductive Mannich-type reaction of α-bromoketones with N-alkylimines. []

Q8: Is there information about the stability of GeCl2·dioxane?

A8: GeCl2·dioxane should be handled under an inert atmosphere using standard Schlenk or glovebox techniques, as it is moisture-sensitive. [, , , , , , ]

Q9: Have computational methods been applied to GeCl2·dioxane systems?

A9: Yes, density functional theory (DFT) calculations have been used to study the electronic structure, bonding, and reactivity of various Ge(II) compounds prepared from GeCl2·dioxane. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde](/img/structure/B1588876.png)

![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B1588877.png)